(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a unique structure that combines a long-chain hydrocarbon with a tricarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with (Z)-9-octadecenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form various oxygenated derivatives.
Reduction: The tricarboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves interactions with various molecular targets and pathways. The tricarboxylate group can chelate metal ions, affecting enzymatic activities and cellular processes. The hydrocarbon chain can interact with lipid membranes, altering their properties and influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-9-Octadecenyl dihydrogen phosphate
- (Z)-9-Octadecenyl dihydrogen sulfate
- (Z)-9-Octadecenyl dihydrogen carbonate
Uniqueness
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a long-chain hydrocarbon with a tricarboxylate group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
85586-84-1 |
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Molecular Formula |
C24H42O7 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-hydroxy-2-[2-[(Z)-octadec-9-enoxy]-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h9-10,30H,2-8,11-20H2,1H3,(H,25,26)(H,28,29)/b10-9- |
InChI Key |
QPXDCWRAUMXWMG-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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